2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride” is a chemical compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It is a white to pale yellow crystalline powder and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . The second step involves adding chlorobenzene and trifluoroacetic anhydride, adding the 2 under the action of stirring, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . The final step involves adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating, residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo [4,3- a ]pyrazine platform . This platform provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its white to pale yellow crystalline powder form . When the R2 substituent group is an aliphatic chain, it can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .Applications De Recherche Scientifique
- The piperazine-fused triazoles, including this compound, serve as valuable building blocks in medicinal chemistry. Researchers have developed approaches to synthesize derivatives of [1,2,4]triazolo[4,3-a]pyrazine, starting from readily available reagents. These derivatives can be used to create a diverse library of triazolopyrazines with various substituents at position 3. The potential for further synthetic applications in drug-oriented synthesis has been demonstrated .
- This compound plays a crucial role as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The synthesis of Sitagliptin involves the use of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride .
- Researchers have investigated contamination issues related to N-nitrosamines in Sitagliptin drug products. Specifically, they studied N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine. These compounds are relevant due to their presence in Sitagliptin formulations and the need to ensure product safety .
- Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for antibacterial activity. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains were determined. These findings highlight the potential of this compound class in combating bacterial infections .
- The concept of “privileged structures” in drug discovery recognizes certain core frameworks as platforms for derivatization. While not a guaranteed recipe for success, compounds based on privileged scaffolds often exhibit desirable properties. Triazolo[4,3-a]pyrazines can be considered such privileged scaffolds, offering opportunities for lead optimization and hit identification .
- Beyond specific applications, this compound serves as a versatile intermediate and reagent in organic synthesis. Its trifluoromethyl group and triazolopyrazine core contribute to its utility in diverse chemical transformations .
Medicinal Chemistry Building Blocks
Sitagliptin Synthesis
N-Nitroso-Triazolopyrazine Contamination Study
Antibacterial Activity
Privileged Scaffold Approach
Chemical Intermediates and Reagents
Orientations Futures
The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This compound plays an important role in the process of synthetic drugs . It is a sitagliptin pharmaceutical intermediate that is used to prepare the sitagliptin phosphate sheet, a novel antidiabetic drug dipeptidyl peptidase-4 (DPP-4) suppressor factor . This suggests that it has vast market prospects .
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUUNHEMEBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2CCNCC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one hydrochloride | |
CAS RN |
2137895-63-5 |
Source
|
Record name | 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.